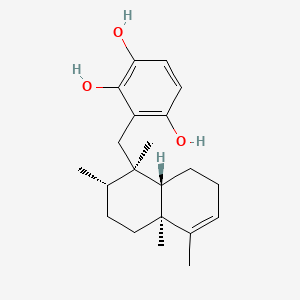

Avarol F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

130203-72-4 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,2,4-triol |

InChI |

InChI=1S/C21H30O3/c1-13-6-5-7-18-20(13,3)11-10-14(2)21(18,4)12-15-16(22)8-9-17(23)19(15)24/h6,8-9,14,18,22-24H,5,7,10-12H2,1-4H3/t14-,18+,20+,21+/m0/s1 |

InChI Key |

RKQAGRNQCPPFNA-FEHMIHBQSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Avarol from Marine Sponges: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Avarol, a sesquiterpenoid hydroquinone first identified in 1974, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Isolated from the marine sponge Dysidea avara, this natural product has demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, anti-psoriatic, anti-viral, and cytotoxic effects.[1][3][4][5] This technical guide provides an in-depth exploration of the discovery, isolation, and biological mechanisms of Avarol, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Initial Characterization

Avarol was first isolated from the Mediterranean marine sponge Dysidea avara.[1] The structure of this sesquiterpenoid hydroquinone was elucidated using a combination of spectroscopic techniques, including 13C-NMR, 1H-NMR, and infrared spectroscopy.[3] Subsequent research has led to the identification and isolation of several derivatives of Avarol from the same sponge, such as avarone (the oxidized quinone form), monoacetyl avarol, and diacetyl avarol, some of which also exhibit significant biological activity.[1][6][7]

Experimental Protocols: Isolation and Purification of Avarol

The isolation of Avarol from Dysidea avara typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesis of methodologies described in the literature.

Extraction

-

Sample Preparation: The sponge material (Dysidea avara) is collected, chopped into smaller pieces, and air-dried.[2]

-

Solvent Extraction: The dried sponge material is then subjected to exhaustive extraction with a polar solvent, most commonly methanol (MeOH).[2] This process is designed to efficiently extract a broad range of secondary metabolites, including Avarol.

-

Solvent Removal: The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.[2] For further processing and to remove any residual water, the crude extract can be lyophilized (freeze-dried).[2]

Chromatographic Purification

-

Initial Fractionation: The crude extract is often subjected to an initial fractionation step. This can be achieved through techniques such as column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is typically used to separate the components of the crude extract into fractions of varying polarity.

-

Fine Purification: Fractions containing Avarol, identified by thin-layer chromatography (TLC) or other analytical methods, are then subjected to further purification. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the final purification of Avarol.[8] An octadecylsilane (ODS) column is often used with a mobile phase consisting of a mixture of methanol and water.[2]

-

Compound Identification: The purified Avarol is then identified and its structure confirmed using spectroscopic methods such as 1H-NMR and 13C-NMR.[2]

Below is a graphical representation of the general workflow for the isolation and purification of Avarol.

Quantitative Data on Avarol Yield and Biological Activity

The following tables summarize key quantitative data related to the yield of Avarol from its natural source and its diverse biological activities as reported in the scientific literature.

| Source | Yield of Avarol | Reference |

| Dysidea avara (in vitro primmorph culture) | 1.4 µg / 100 µg of protein | [8] |

| Dysidea avara (wild specimen) | 1.8 µg / 100 µg of protein | [8] |

| Biological Activity | Assay/Model | Result (IC50/ED50) | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema (mouse) | ED50 ≈ 9.2 mg/kg (p.o.) | [9] |

| TPA-induced ear edema (mouse) | ED50 = 97 µ g/ear | [9] | |

| Inhibition of LTB4 release (rat leukocytes) | IC50 = 0.6 µM | [9] | |

| Inhibition of TXB2 release (rat leukocytes) | IC50 = 1.4 µM | [9] | |

| Inhibition of TNF-α generation (human monocytes) | IC50 = 1 µM | [5] | |

| Reduction of TNF-α generation (mouse air pouch) | ED50 = 9.2 nmol/pouch | [5] | |

| Anti-HIV | Inhibition of HIV-1 Reverse Transcriptase | Potent inhibitor | [10][11] |

| Cytotoxic | L5178y mouse lymphoma cells | 50% reduction in cell growth at 0.9 µM | [3] |

| Brine shrimp assay (Monoacetyl avarol) | LD50 = 0.09 ppm | [1] | |

| Brine shrimp assay (Diacetyl avarol) | LD50 = 0.15 ppm | [1] |

Signaling Pathways Modulated by Avarol

Avarol exerts its potent anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the subsequent downstream signaling cascade involving Nuclear Factor-kappaB (NF-κB).

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Avarol has been shown to inhibit the generation of TNF-α.[5] TNF-α is a potent activator of the NF-κB pathway. By reducing TNF-α levels, Avarol indirectly suppresses the activation of NF-κB. Furthermore, studies have demonstrated that Avarol can directly inhibit the TNF-α-induced activation of NF-κB DNA binding in keratinocytes and suppress in vivo NF-κB nuclear translocation.[4][5]

The following diagram illustrates the inhibitory effect of Avarol on the TNF-α mediated NF-κB signaling pathway.

Concluding Remarks for Drug Development Professionals

Avarol continues to be a molecule of significant interest for drug discovery and development. Its multifaceted biological profile, targeting key pathways in inflammation and cell proliferation, presents numerous opportunities for therapeutic applications. The potent anti-inflammatory and anti-psoriatic properties, coupled with its anti-viral and cytotoxic effects, underscore the potential of Avarol and its derivatives as lead compounds for the development of novel therapeutics. Further research into the synthesis of Avarol analogues and a deeper understanding of its mechanisms of action will be crucial in harnessing the full therapeutic potential of this remarkable marine natural product. The challenges associated with the sustainable supply of Avarol from its natural source also highlight the importance of developing efficient synthetic routes and exploring biotechnological production methods, such as in vitro sponge cell culture.[8]

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Avarol, a cytostatically active compound from the marine sponge Dysidea avara [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new bioactive derivative of avarol from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of avarol, avarone and nine of their natural and synthetic derivatives on microsomal drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibition of human immunodeficiency virus type 1 reverse transcriptase by avarol and avarone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

Avarol: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avarol, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, has demonstrated significant cytotoxic and antitumor activities across a range of cancer cell lines and in vivo models. Its multifaceted mechanism of action, which converges on the induction of programmed cell death, makes it a compound of considerable interest for oncological research and development. This technical guide provides an in-depth examination of the molecular pathways Avarol modulates in cancer cells. Key mechanisms include the induction of endoplasmic reticulum (ER) stress via the PERK-eIF2α-CHOP signaling axis, the generation of reactive oxygen species (ROS), and the disruption of mitotic processes. This document synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating the core molecular pathways and workflows using standardized diagrams.

Introduction

Avarol is a marine-derived natural product with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[1][2] In the context of oncology, Avarol has emerged as a potent cytotoxic agent against various cancer types, including pancreatic, cervical, colon, and lung cancer.[1][2] Its primary anticancer effect is the induction of apoptosis, a controlled form of cell death crucial for tissue homeostasis and the elimination of malignant cells.[1][3] Avarol accomplishes this through several interconnected mechanisms, distinguishing it as a promising candidate for further preclinical and clinical investigation.

Cytotoxic Activity in Cancer Cell Lines

Avarol exhibits potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for several lines. Avarol has shown the highest cytotoxic effect against HeLa (cervical cancer) cells.[2][4] However, its effect is not highly selective, as cytotoxicity is also observed in normal cell lines such as MRC-5 human fetal lung fibroblasts.[2][4]

Table 1: In Vitro Cytotoxicity of Avarol (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (μg/mL) | IC50 Value (µM) | Citation |

| HeLa | Cervical Adenocarcinoma | 10.22 ± 0.28 | Not specified | [4][5] |

| LS174 | Colon Adenocarcinoma | > 10.22 | Not specified | [4] |

| A549 | Non-Small-Cell Lung Carcinoma | > 10.22 | Not specified | [4] |

| A549 | Non-Small-Cell Lung Carcinoma | 35.27 | Not specified | [6] |

| L5178y | Mouse Lymphoma | Not specified | 0.9 | [7] |

| MRC-5 | Normal Fetal Lung Fibroblast | 29.14 ± 0.41 | Not specified | [4][6] |

Core Mechanisms of Action

Avarol's anticancer activity is not attributed to a single target but rather to the perturbation of multiple, critical cellular pathways that ultimately lead to apoptosis.

Induction of Endoplasmic Reticulum (ER) Stress

A primary mechanism of Avarol-induced apoptosis, particularly in pancreatic ductal adenocarcinoma (PDAC) cells, is the activation of an ER stress response.[1][8] The ER is essential for protein folding, and an accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR). Avarol selectively activates one of the three major UPR sensor pathways.

-

PERK-eIF2α-CHOP Pathway: Avarol treatment leads to the activation of PKR-like endoplasmic reticulum kinase (PERK).[1][8] Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which globally attenuates protein translation but selectively promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1] CHOP is a key mediator of ER stress-induced apoptosis. Studies have shown that Avarol upregulates the ER stress marker BiP and CHOP in cancer cells but not in normal cells.[1][8] Importantly, Avarol does not appear to affect the other two main ER stress pathways, the IRE1 and ATF6 pathways.[8]

Generation of Reactive Oxygen Species (ROS)

Avarol has been shown to increase the production of intracellular reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can induce cellular damage.[9][10] While cancer cells often have higher basal levels of ROS compared to normal cells, a further increase beyond a tolerable threshold can trigger cell death pathways.[10][11] The pro-oxidant activity of Avarol likely contributes significantly to its cytotoxicity, interfering with the cellular redox status and leading to oxidative stress-induced apoptosis.[2][4]

Cell Cycle Arrest and Antimitotic Activity

Avarol interferes with cell division (mitosis).[7] It has been shown to prevent the polymerization of microtubule proteins in brain cells.[2][4] Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division.[12] By inhibiting microtubule formation, Avarol can arrest cells in the G2/M phase of the cell cycle, preventing them from completing mitosis and leading to cell death.[13][14] This mechanism is similar to that of established chemotherapeutic agents like the vinca alkaloids.[12]

In Vivo Antitumor Activity

The anticancer effects of Avarol have been validated in animal models. Intraperitoneal administration of Avarol in mice bearing solid tumors resulted in a significant inhibition of tumor growth.

Table 2: In Vivo Antitumor Efficacy of Avarol

| Tumor Model | Host | Administration | Dose | Tumor Growth Inhibition | Citation |

| Ehrlich Carcinoma (solid) | F1 (CBA × C57BL/6j) mice | Intraperitoneal | 50 mg/kg | 25-35% (stable inhibition) | [2] |

| Ehrlich Carcinoma (solid) | F1 (CBA × C57BL/6j) mice | Intraperitoneal | 50 mg/kg | 29% (after 3 administrations) | [5] |

| Cervical Cancer (CC-5, solid) | CBA mice | Intraperitoneal | 50 mg/kg | 28-37% (stable inhibition) | [2] |

| Cervical Cancer (CC-5, solid) | CBA mice | Intraperitoneal | 50 mg/kg | 36% (after 2 administrations) | [5] |

Detailed Experimental Protocols

The following sections describe the general methodologies used to elucidate Avarol's mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The microculture tetrazolium (MTT) test is a colorimetric assay used to assess cell viability.[5]

-

Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of Avarol (and a vehicle control) and incubated for a specified period (e.g., 72 hours).[4]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the Avarol concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15]

-

Cell Treatment: Cells are cultured and treated with Avarol or a vehicle control for a set time (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Fixed cells are washed and stained with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase A to prevent staining of RNA.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Interpretation: A histogram of cell count versus fluorescence intensity is generated. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate DNA content. An accumulation of cells in the G2/M peak would indicate cell cycle arrest at that phase.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins in a sample, such as the key mediators of the ER stress pathway (e.g., BiP, CHOP, p-eIF2α).

-

Protein Extraction: Cells are treated with Avarol, harvested, and lysed using a buffer to release total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-CHOP), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.

Conclusion

Avarol is a potent, marine-derived anticancer agent that operates through a multifactorial mechanism. Its ability to selectively induce the PERK-mediated ER stress pathway, generate cytotoxic levels of ROS, and inhibit mitosis positions it as a compelling compound for drug development. The convergence of these activities on the induction of apoptosis highlights its potential to overcome the resistance mechanisms that often plague targeted, single-pathway therapies. Further research should focus on optimizing its selectivity for cancer cells, exploring its efficacy in a broader range of cancer types, and investigating potential synergistic combinations with existing chemotherapeutic agents.

References

- 1. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]

- 5. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Avarol, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Avarol induces apoptosis in pancreatic ductal adenocarcinoma cells by activating PERK-eIF2α-CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - Bekhet - Translational Cancer Research [tcr.amegroups.org]

- 10. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species in cancer progression and its role in therapeutics [explorationpub.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. google.com [google.com]

- 15. Munin: Establishment of an advanced flow cytometry protocol for analyzing immune cell subsets from lung cancer patients [munin.uit.no]

Biological Activity Screening of Avarol F Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Avarol F derivatives, a class of marine-derived sesquiterpenoid hydroquinones with significant therapeutic potential. This document details their diverse pharmacological activities, the experimental protocols for their evaluation, and the underlying molecular mechanisms of action.

Introduction to Avarol and its Derivatives

Avarol is a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara. This natural product, along with its oxidized form, avarone, has demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties[1][2]. The unique chemical structure of avarol, featuring a decalin skeleton fused to a hydroquinone ring, has made it an attractive scaffold for medicinal chemists. Consequently, numerous semi-synthetic derivatives of this compound have been developed to enhance its potency, selectivity, and pharmacokinetic profile. This guide focuses on the screening methodologies and biological activities of these promising derivatives.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been quantified using various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, providing a comparative overview of their potency.

Table 1: Anticancer and Acetylcholinesterase Inhibitory Activities of this compound Derivatives

| Compound/Derivative | Biological Activity | Cell Line/Enzyme | IC50 Value |

| 4'-tryptamine-avarone | Cytotoxicity | T-47D (Human Breast Cancer) | 0.66 µg/mL[3] |

| avarol-3'-(3)mercaptopropionic acid | Cytotoxicity | T-47D (Human Breast Cancer) | 1.25 µg/mL[3] |

| 3'-alkylamino derivatives | Cytotoxicity | L1210 (Murine Leukemia) | 1.7-3.7 µM[4] |

| 3'-alkylamino derivatives | Cytotoxicity | Raji (Human B Lymphoblast) | 1.7-3.7 µM[4] |

| 3'-alkylamino derivatives | Cytotoxicity | C8166, H9 (Human T Lymphoblast) | 1.7-3.7 µM[4] |

| Avarol-3',4'-dithioglycol | Acetylcholinesterase Inhibition | - | 0.05 mM[3] |

| avarol-4'-(3)mercaptopropionic acid | Acetylcholinesterase Inhibition | - | 0.12 mM[3] |

Table 2: Antimicrobial Activity of Avarol

| Organism | Activity | MIC (mg/mL) | MBC/MFC (mg/mL) |

| Bacteria | Antibacterial | 0.002-0.008 | 0.004-0.016 |

| Fungi | Antifungal | 0.004-0.015 | 0.008-0.030 |

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration). Data from[5].

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of this compound derivatives. This section outlines the key experimental protocols cited in the literature.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used spectrophotometric assay for measuring acetylcholinesterase (AChE) activity.

Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 415 nm.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide, 125 µL of 3 mM DTNB, and 50 µL of 0.1 M phosphate buffer (pH 8.0).

-

Inhibitor Addition: Add 25 µL of the this compound derivative solution at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding 25 µL of acetylcholinesterase solution (0.22 U/mL).

-

Incubation and Measurement: Incubate the plate at 25°C for 15 minutes. Measure the absorbance at 415 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Antiviral Activity Assay: HIV-1 Reverse Transcriptase Inhibition

This assay evaluates the ability of compounds to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.

Principle: The assay measures the incorporation of a labeled nucleotide (e.g., [³H]-dTTP) into a DNA strand synthesized by RT using a template-primer complex. A reduction in the incorporated radioactivity in the presence of the test compound indicates inhibition.

Protocol:

-

Reaction Setup: In a reaction tube, combine a suitable buffer, the template-primer (e.g., poly(A)•oligo(dT)), labeled and unlabeled dNTPs, and the this compound derivative at various concentrations.

-

Enzyme Addition: Add purified HIV-1 Reverse Transcriptase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Precipitation and Washing: Stop the reaction and precipitate the newly synthesized DNA onto filter paper (e.g., using trichloroacetic acid). Wash the filters to remove unincorporated nucleotides.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of RT inhibition relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity Assay: Prostaglandin E2 (PGE2) Inhibition

This assay measures the ability of compounds to inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation.

Principle: Cellular production of PGE2 is often induced by an inflammatory stimulus like lipopolysaccharide (LPS). The amount of PGE2 released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol:

-

Cell Culture and Treatment: Plate suitable cells (e.g., RAW 264.7 macrophages) and treat them with the this compound derivatives for a specified period.

-

Inflammatory Stimulation: Add LPS to the wells to induce PGE2 production and incubate for an appropriate time.

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.

-

PGE2 ELISA: Perform a competitive ELISA according to the manufacturer's instructions. Briefly, the supernatant is incubated in a plate pre-coated with a PGE2 antibody, along with a fixed amount of enzyme-labeled PGE2.

-

Substrate Addition and Measurement: After washing, a substrate is added, and the resulting colorimetric signal is measured. The intensity of the signal is inversely proportional to the amount of PGE2 in the supernatant.

-

Data Analysis: Calculate the concentration of PGE2 in each sample using a standard curve. Determine the IC50 value for the inhibition of PGE2 production.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their biological effects is crucial for rational drug design. The following diagrams illustrate some of the key signaling pathways identified.

Caption: General workflow for the biological activity screening of this compound derivatives.

Caption: Avarol-induced apoptosis via the ER stress pathway.

References

- 1. Synthesis and biological activities of thio-avarol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactivity and Biological Activity of the Marine Sesquiterpene Hydroquinone Avarol and Related Compounds from Sponges of the Order Dictyoceratida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Further in vitro evaluation of antimicrobial activity of the marine sesquiterpene hydroquinone avarol - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Potential of Avarol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avarol, a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara, has demonstrated significant in vitro cytotoxic potential against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the existing research on Avarol's cytotoxic effects, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. The primary mechanism of Avarol-induced cytotoxicity involves the induction of apoptosis through the activation of the endoplasmic reticulum (ER) stress response, specifically via the PERK–eIF2α–CHOP signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of Avarol.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of Avarol has been evaluated against numerous human cancer cell lines and at least one normal human cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the tables below for easy comparison.

Table 1: IC50 Values of Avarol in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HeLa | Cervical Cancer | 10.22 ± 0.28 (µg/mL) | 72 | [1] |

| LS174 | Colon Adenocarcinoma | > 12.5 (µg/mL) | 72 | [1] |

| A549 | Non-small-cell Lung Carcinoma | > 12.5 (µg/mL) | 72 | [1] |

| HT-29 | Colon Adenocarcinoma | < 7 | Not Specified | |

| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~20 | 48 | [2] |

| PK1 | Pancreatic Ductal Adenocarcinoma | ~25 | 48 | [2] |

| KLM1 | Pancreatic Ductal Adenocarcinoma | ~30 | 48 | [2] |

| AGS | Gastric Cancer | Moderately Sensitive | 48 | [2] |

| HCT116 | Colorectal Carcinoma | Moderately Sensitive | 48 | [2] |

| U2OS | Osteosarcoma | Moderately Sensitive | 48 | [2] |

| L5178y | Mouse Lymphoma | 0.9 | Not Specified | |

| MCF-7 | Breast Cancer | Not Sensitive | 48 | [2] |

Table 2: IC50 Values of Avarol in Normal Human Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |

| MRC-5 | Fetal Lung Fibroblast | 29.14 ± 0.41 (µg/mL) | 72 | [1] |

| MEF | Mouse Embryonic Fibroblast | Not Sensitive | 48 | [2] |

| IMR90 | Fetal Lung Fibroblast | Not Sensitive | 48 | [2] |

| HFL1 | Fetal Lung Fibroblast | Not Sensitive | 48 | [2] |

| HEK293 | Human Embryonic Kidney | Not Sensitive | 48 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on Avarol's cytotoxic potential.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed cells in 96-well flat-bottomed microtiter plates at a density of 2,000-7,000 cells per well, depending on the cell line.[1]

-

Incubation: Incubate the plates for 24 hours to allow for cell adherence.[1]

-

Treatment: Add various concentrations of Avarol (e.g., 12.5 to 200 µg/mL) to the wells.[1] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with Avarol for the desired period (typically 48 or 72 hours).[1][2]

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plates for 4 hours at 37°C in a CO2 incubator.

-

Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Workflow:

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Lysis: Treat cells with Avarol at the desired concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For phosphorylated proteins like p-PERK and p-eIF2α, Phos-tag™ SDS-PAGE can be used for better separation from their non-phosphorylated forms.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins. The following antibodies have been used in Avarol studies:

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Workflow:

Caption: Workflow for the Comet Assay to detect DNA damage.

Protocol:

-

Cell Preparation: Treat cells with Avarol for the desired time.

-

Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization: Neutralize the slides with a neutralization buffer.

-

Staining: Stain the DNA with a fluorescent dye, such as ethidium bromide or SYBR Green.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Signaling Pathways

Avarol's primary mechanism of inducing apoptosis in cancer cells, particularly in pancreatic ductal adenocarcinoma, is through the activation of the endoplasmic reticulum (ER) stress response.

The PERK–eIF2α–CHOP Signaling Pathway

Avarol has been shown to selectively activate the PERK branch of the unfolded protein response (UPR).[2][4] This leads to a cascade of events culminating in apoptosis.

Caption: Avarol-induced apoptosis via the PERK-eIF2α-CHOP pathway.

Mechanism of Action:

-

Induction of ER Stress: Avarol treatment leads to the accumulation of unfolded or misfolded proteins in the ER, causing ER stress.[2]

-

PERK Activation: This stress activates the transmembrane protein PERK (Protein kinase RNA-like endoplasmic reticulum kinase) through autophosphorylation.[2][3]

-

eIF2α Phosphorylation: Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[2][3]

-

ATF4 Translation: Phosphorylation of eIF2α attenuates global protein synthesis but selectively promotes the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4).

-

CHOP Expression: ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2]

-

Bax Activation and Apoptosis: CHOP promotes apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins. This leads to the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis.[2]

Importantly, studies have shown that Avarol does not significantly activate the other two branches of the UPR, the IRE1 (inositol-requiring enzyme 1) and ATF6 (activating transcription factor 6) pathways, highlighting the specificity of its mechanism.[2][4]

Conclusion

Avarol exhibits significant in vitro cytotoxic potential against a variety of cancer cell lines, with a degree of selectivity for cancer cells over normal cells. Its mechanism of action is primarily through the induction of apoptosis via the ER stress-mediated PERK–eIF2α–CHOP signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for further research into the development of Avarol as a potential therapeutic agent for cancer. Future studies should focus on further elucidating the molecular targets of Avarol, its in vivo efficacy and safety, and the potential for combination therapies.

References

- 1. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]

- 2. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Avarol induces apoptosis in pancreatic ductal adenocarcinoma cells by activating PERK-eIF2α-CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetic Properties of Avarol in Animal Models (Template)

Lack of Available Data on the Pharmacokinetic Properties of Avarol F and Avarol in Animal Models

An extensive search of publicly available scientific literature did not yield any specific studies detailing the pharmacokinetic properties of a compound referred to as "this compound" in animal models. The research landscape primarily focuses on the pharmacological activities of a related compound, Avarol, a marine sesquiterpenoid hydroquinone. These studies predominantly investigate its anti-inflammatory and anti-cancer effects, with most of the available data stemming from in vitro experiments or in vivo studies that assess physiological outcomes rather than the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Consequently, quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and bioavailability for Avarol or "this compound" in any animal model are not available in the provided search results.

In the absence of specific data, this document will serve as a template, illustrating the structure and content of an in-depth technical guide on the pharmacokinetic properties of a hypothetical compound, using Avarol as a placeholder. This guide is designed to meet the core requirements of the prompt, including structured data presentation, detailed experimental protocols, and mandatory visualizations, for researchers, scientists, and drug development professionals.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avarol is a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara. It has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and antitumor effects in preclinical studies. Understanding the pharmacokinetic profile of Avarol is crucial for its further development as a potential therapeutic agent. This document provides a template for summarizing the key pharmacokinetic parameters of Avarol in various animal models, based on hypothetical data.

Quantitative Pharmacokinetic Data

The following tables summarize the hypothetical pharmacokinetic parameters of Avarol in different animal models following single-dose administration.

Table 1: Pharmacokinetic Parameters of Avarol in Rodent Models (Hypothetical Data)

| Animal Model | Strain | Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Mouse | C57BL/6 | 10 | IV | 1500 | 0.08 | 3200 | 2.5 | 100 |

| Mouse | C57BL/6 | 25 | PO | 350 | 1.0 | 1800 | 3.1 | 56 |

| Rat | Sprague-Dawley | 10 | IV | 1200 | 0.08 | 2800 | 4.2 | 100 |

| Rat | Sprague-Dawley | 50 | PO | 450 | 2.0 | 2500 | 5.5 | 45 |

Table 2: Pharmacokinetic Parameters of Avarol in Non-Rodent Models (Hypothetical Data)

| Animal Model | Breed | Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Dog | Beagle | 5 | IV | 1000 | 0.1 | 2500 | 6.8 | 100 |

| Dog | Beagle | 20 | PO | 280 | 2.5 | 2000 | 8.2 | 40 |

| Monkey | Cynomolgus | 5 | IV | 1100 | 0.1 | 2600 | 7.5 | 100 |

| Monkey | Cynomolgus | 20 | PO | 320 | 2.0 | 2200 | 9.1 | 42 |

Experimental Protocols (Generalized)

The following are generalized experimental protocols that would be used to obtain the kind of data presented above.

3.1. Animal Models and Housing

-

Species: Male and female C57BL/6 mice (8-10 weeks old), Sprague-Dawley rats (250-300g), Beagle dogs (8-12 kg), and Cynomolgus monkeys (3-5 kg).

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum. Animals are fasted overnight before oral administration.

3.2. Drug Formulation and Administration

-

Intravenous (IV) Formulation: Avarol is dissolved in a vehicle such as a mixture of ethanol, propylene glycol, and saline.

-

Oral (PO) Formulation: Avarol is suspended in a vehicle such as 0.5% carboxymethylcellulose.

-

Administration: IV doses are administered as a bolus via the tail vein (rodents) or cephalic vein (dogs, monkeys). PO doses are administered by oral gavage.

3.3. Blood Sampling

-

Rodents: Serial blood samples (approximately 100 µL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

-

Non-Rodents: Blood samples (approximately 1 mL) are collected from a peripheral vein at similar time points.

-

Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

3.4. Bioanalytical Method

-

Technique: Avarol concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction.

-

Quantification: The method is validated for linearity, accuracy, precision, and selectivity over a specified concentration range.

3.5. Pharmacokinetic Analysis

-

Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

-

Cmax and Tmax: Obtained directly from the observed plasma concentration-time data.

-

AUC: Calculated using the linear trapezoidal rule.

-

t½: Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

-

Bioavailability (F%): Calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the conceptual processes of ADME.

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

Caption: Conceptual overview of ADME (Absorption, Distribution, Metabolism, Excretion) processes.

An In-depth Technical Guide to the Solubility and Stability Testing of Avarol F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avarol F, a sesquiterpenoid hydroquinone, has demonstrated significant potential in preclinical studies, particularly in oncology. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation development and clinical translation. This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of this compound. Due to the limited availability of direct quantitative data for this compound, this paper leverages data on hydroquinone, its core pharmacophore, to provide a foundational understanding and a framework for experimental design. Detailed experimental protocols for solubility and stability testing are presented, alongside mandatory visualizations of key signaling pathways and experimental workflows to facilitate comprehension and practical implementation.

Introduction to this compound

Avarol is a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara. Its derivatives, including this compound, have garnered interest for their diverse biological activities. Notably, Avarol has been shown to induce apoptosis in pancreatic ductal adenocarcinoma cells by activating the PERK–eIF2α–CHOP signaling pathway[1]. This mechanism underscores its potential as a targeted therapeutic agent. However, to advance this compound from a laboratory curiosity to a viable therapeutic, a robust characterization of its solubility and stability is essential.

Solubility Profile of this compound

Expected Solubility of this compound

The presence of the hydroquinone structure suggests that this compound will exhibit poor solubility in water and higher solubility in organic solvents. The bulky sesquiterpenoid tail is hydrophobic and will further limit its aqueous solubility.

Reference Solubility Data: Hydroquinone

To guide the experimental design for this compound, the following table summarizes the solubility of hydroquinone in various common solvents. It is anticipated that this compound will follow a similar trend, albeit with potentially lower absolute solubility values due to its larger molecular weight and increased lipophilicity.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 15 | 5.9 | [2] |

| Water | 25 | 7.2 | [2] |

| Water | 30 | 8.3 | [2] |

| Ethanol | - | Soluble | [3][4] |

| Methanol | - | Soluble | [3][4] |

| Diethyl Ether | - | Soluble | [2] |

| Acetone | 30 | 28.4 | [2] |

| Benzene | 30 | 0.06 | [2] |

| Carbon Tetrachloride | 30 | 0.01 | [2] |

| Ethyl Acetate | - | Soluble | [4] |

| Butyl Acetate | - | Soluble | [4] |

| Acetic Acid | - | Soluble | [4] |

Experimental Protocol: Kinetic Solubility Assay

For early-stage drug discovery, the kinetic solubility assay is a high-throughput method to determine the solubility of a compound that is initially dissolved in an organic solvent, typically DMSO.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipette

-

Plate shaker

-

UV/Vis microplate reader

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV/Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility limit.

-

Quantification (Optional): For a more precise determination, the supernatant from each well can be separated from any precipitate by centrifugation or filtration, and the concentration of dissolved this compound can be quantified by HPLC-UV.

Stability Profile of this compound

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The hydroquinone moiety in this compound is susceptible to oxidation, which is a primary degradation pathway to consider.

Expected Stability of this compound

Hydroquinones are known to be sensitive to light, oxygen, and alkaline conditions, often leading to the formation of colored benzoquinones. Therefore, it is anticipated that this compound will exhibit similar instabilities.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and pathways of a drug substance.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A calibrated photostability chamber

-

A calibrated oven

-

HPLC-UV/MS system

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature.

-

Oxidation: Treat the this compound solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) in an oven.

-

Photostability: Expose the this compound solution to light according to ICH Q1B guidelines in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC-UV method. The peak area of this compound is monitored to determine the extent of degradation. Mass spectrometry (MS) can be used to identify the mass of the degradation products.

Experimental Protocol: Long-Term Stability Study

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the drug substance.

Objective: To evaluate the stability of this compound under ICH-recommended long-term storage conditions.

Materials:

-

This compound solid sample

-

ICH-compliant stability chambers

-

HPLC-UV system

Methodology:

-

Sample Storage: Store solid samples of this compound in appropriate containers under long-term storage conditions (e.g., 25 °C / 60% RH) and accelerated storage conditions (e.g., 40 °C / 75% RH).

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

Visualization of Pathways and Workflows

This compound Signaling Pathway in Pancreatic Cancer

The following diagram illustrates the proposed mechanism of Avarol-induced apoptosis in pancreatic ductal adenocarcinoma cells.

Caption: Avarol-induced ER stress and subsequent apoptotic signaling cascade.

Experimental Workflow for Solubility and Stability Testing

The logical flow of experiments to characterize the solubility and stability of this compound is depicted below.

Caption: Workflow for this compound solubility and stability characterization.

Conclusion

While direct, comprehensive data on the solubility and stability of this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals to undertake these critical studies. By leveraging knowledge of the core hydroquinone structure and employing standardized high-throughput and regulatory-compliant methodologies, a thorough understanding of this compound's physicochemical properties can be achieved. This essential data will pave the way for rational formulation design and the continued development of this promising therapeutic candidate.

References

Early Preclinical Data on Avarol F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data available for Avarol F, a marine-derived sesquiterpenoid hydroquinone. Due to the limited specific data on this compound, this document also incorporates relevant findings from studies on its parent compound, Avarol, to provide a broader context for its potential biological activities. All quantitative data is summarized for clarity, and where available, detailed experimental methodologies and signaling pathways are described.

Core Compound Profile

This compound is a derivative of Avarol, a natural product isolated from the marine sponge of the genus Dysidea. The core structure consists of a sesquiterpenoid backbone linked to a hydroquinone moiety. Early research has primarily focused on the anti-HIV potential of this compound and related compounds.

Quantitative Preclinical Data

The primary preclinical data available for this compound centers on its inhibitory activity against HIV-1 reverse transcriptase (RT). The following table summarizes the reported half-maximal inhibitory concentrations (IC50). For comparative purposes, data on the parent compound, Avarol, in other preclinical models is also included.

| Compound | Assay | Target | Cell Line / Model | IC50 / Activity | Reference |

| This compound | Anti-HIV Activity | HIV-1 Reverse Transcriptase (RDDP) | Enzyme Assay | 7.0 µg/mL | [1] |

| This compound | Anti-HIV Activity | HIV-1 Reverse Transcriptase (RDDP) | Enzyme Assay | 21 µM | [2] |

| This compound | Anti-HIV Activity | HIV-1 Reverse Transcriptase (RNase H) | Enzyme Assay | >90% inhibition at 147 µM | [2] |

| Avarol | Cytotoxicity | HeLa (cervical cancer) | In vitro | 10.22 ± 0.28 μg/mL | |

| Avarol | Cytotoxicity | LS174 (colon adenocarcinoma) | In vitro | >10.22 µg/mL | |

| Avarol | Cytotoxicity | A549 (lung carcinoma) | In vitro | >10.22 µg/mL | |

| Avarol | Cytotoxicity | MRC-5 (normal lung fibroblast) | In vitro | 29.14 ± 0.41 μg/mL | |

| Avarol | Anti-inflammatory | Cyclooxygenase | Enzyme Assay | 2.26 µM | [3] |

| Avarol | Anti-inflammatory | 5-Lipoxygenase | Enzyme Assay | 1.97 µM | [3] |

Experimental Protocols

Detailed experimental protocols for the anti-HIV-1 RT assays specific to this compound are not extensively described in the available literature. However, a general methodology for such assays can be outlined.

HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)

This protocol describes a typical workflow for assessing the inhibition of HIV-1 RT activity, which was likely employed in the studies of this compound.

Mechanism of Action and Signaling Pathways

Inhibition of HIV-1 Reverse Transcriptase

Studies on this compound and related avarone derivatives suggest a non-competitive inhibition of the RNA-dependent DNA polymerase (RDDP) activity of HIV-1 RT.[3][4] This indicates that this compound does not bind to the same active site as the template-primer or deoxynucleotide triphosphates (dNTPs). The proposed mechanism involves a hydroxyl group ortho to the carbonyl group on the quinone ring, which is thought to be crucial for blocking the enzyme's activity.[3][4] this compound has also been shown to inhibit the ribonuclease H (RNase H) activity of HIV-1 RT, which is essential for the degradation of the viral RNA template during reverse transcription.[2]

Potential Anti-inflammatory and Antioxidant Pathways (Inferred from Avarol)

While not directly studied for this compound, the parent compound Avarol has demonstrated activities that suggest potential mechanisms of action relevant to inflammation and oxidative stress. Avarol inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[3]

Furthermore, Avarol acts as a radical scavenger, suggesting antioxidant properties by interfering with lipid peroxidation.[1] This is attributed to the easily donatable hydrogen atom from its hydroquinone structure.

Summary and Future Directions

The existing preclinical data on this compound, though limited, highlights its potential as an inhibitor of HIV-1 reverse transcriptase. Its non-competitive mode of action and inhibition of both polymerase and RNase H activities make it an interesting candidate for further investigation in the development of novel antiretroviral agents.

However, a significant knowledge gap remains regarding its broader pharmacological profile. Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Evaluating the cytotoxic effects of this compound against a panel of cancerous and non-cancerous cell lines to determine its therapeutic index.

-

In-depth Mechanistic Studies: Elucidating the precise binding site of this compound on HIV-1 RT and exploring its effects on other viral and cellular targets.

-

In Vivo Efficacy and Pharmacokinetics: Assessing the anti-HIV efficacy, safety, and pharmacokinetic properties of this compound in relevant animal models.

-

Exploration of Other Therapeutic Areas: Investigating the potential anti-inflammatory, antioxidant, and anticancer activities of this compound, drawing parallels from the known bioactivities of Avarol.

A more thorough preclinical evaluation is necessary to fully understand the therapeutic potential of this compound.

References

Avarol: A Marine-Derived Sesquiterpenoid Hydroquinone with Potent Anti-inflammatory and Antipsoriatic Effects - A Technical Guide

Abstract

Psoriasis is a chronic, immune-mediated inflammatory skin disorder characterized by keratinocyte hyperproliferation and significant leukocyte infiltration. Current therapeutic strategies increasingly focus on targeting the underlying inflammatory pathways. Avarol, a sesquiterpenoid hydroquinone derived from the marine sponge Dysidea avara, and its derivatives have emerged as promising therapeutic candidates due to their potent anti-inflammatory and antipsoriatic properties. This technical guide provides an in-depth review of the molecular mechanisms, preclinical efficacy, and experimental validation of Avarol. The core mechanism of action involves the dual inhibition of the NF-κB signaling pathway and the arachidonic acid cascade, leading to a significant downstream reduction of key pro-inflammatory mediators, including TNF-α, various interleukins, prostaglandins, and leukotrienes. This document synthesizes quantitative data from key preclinical studies, details the experimental protocols used for its evaluation, and visualizes the critical signaling pathways and workflows to support further research and drug development efforts in dermatology.

Introduction

Overview of Psoriasis Pathophysiology

Psoriasis is a complex inflammatory skin disease affecting millions worldwide.[1] Its pathogenesis is driven by a dysregulated immune response involving both innate and adaptive immunity.[1][2] A critical element is the activation of dendritic cells, which release cytokines like IL-23 and IL-12, promoting the differentiation of T-helper cells into Th1 and Th17 subtypes.[3][4] These cells, in turn, secrete a host of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), IL-17, and IL-22.[1][3] This cytokine milieu stimulates keratinocyte hyperproliferation, leading to the characteristic erythematous, scaly plaques seen in psoriatic lesions.[5] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to orchestrating this inflammatory cascade.[3][6]

Avarol: A Marine Natural Product

Avarol is a marine-derived sesquiterpenoid hydroquinone first isolated from the Mediterranean sponge Dysidea avara.[7] Along with its oxidized form, avarone, it has demonstrated a range of interesting pharmacological activities.[2][7] Due to its chemical structure, Avarol is amenable to modification, leading to the synthesis of derivatives with potentially enhanced pharmacological profiles, such as avarol-3'-thiosalicylate (TA).[2][8][9] These compounds have been identified for their significant anti-inflammatory, antioxidant, and antiproliferative properties, making them strong candidates for dermatological drug development.[7][10][11]

Core Anti-inflammatory and Antipsoriatic Mechanisms of Avarol

Avarol exerts its therapeutic effects by modulating multiple, interconnected signaling pathways that are central to the inflammatory processes underlying psoriasis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammation, regulating the expression of numerous genes involved in the immune response, including cytokines, chemokines, and adhesion molecules.[12] In psoriatic skin, NF-κB is constitutively active.[2] Avarol and its derivatives have been shown to be potent inhibitors of this pathway.[8][11] They prevent the nuclear translocation of NF-κB subunits (p50/p65) in keratinocytes, thereby blocking the transcription of target pro-inflammatory genes.[8][10][11] This inhibitory action is a primary mechanism behind Avarol's ability to downregulate the production of key psoriatic mediators like TNF-α and COX-2.[10][11]

Downregulation of Pro-inflammatory Cytokines and Mediators

A direct consequence of NF-κB inhibition is the reduced expression and generation of critical pro-inflammatory cytokines. Avarol has been demonstrated to inhibit TNF-α generation in stimulated human monocytes with an IC50 of 1 µM.[11] In animal models, it produces a dose-dependent reduction of TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-2 (IL-2).[8][11] This multi-cytokine suppression helps to break the positive feedback loop that sustains chronic inflammation in psoriatic plaques.[2]

Modulation of the Arachidonic Acid Cascade

The arachidonic acid (AA) pathway is responsible for producing potent inflammatory lipid mediators, including prostaglandins (PGs) and leukotrienes (LTs).[13] Avarol and its derivatives intervene at key enzymatic steps in this cascade.[7][8] The derivative avarol-3'-thiosalicylate inhibits secretory phospholipase A2 (sPLA2) activity, the enzyme that releases AA from membrane phospholipids.[8] Furthermore, Avarol derivatives have been shown to reduce the expression of Cyclooxygenase-2 (COX-2), the inducible enzyme responsible for converting AA into prostaglandins like PGE2.[10] This dual action effectively curtails the production of multiple inflammatory eicosanoids.[7][8][11]

Antioxidant Activity

Oxidative stress is a known contributor to the inflammatory environment in psoriasis. Avarol and its derivatives exhibit significant antioxidant properties, including the ability to inhibit superoxide anion generation in stimulated human neutrophils.[2][7] This reduction in reactive oxygen species (ROS) can help mitigate cellular damage and further dampen inflammatory signaling.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The therapeutic potential of Avarol has been substantiated through a series of rigorous preclinical evaluations using relevant cellular and animal models.

In Vitro Studies

-

Human Keratinocytes (HaCaT cell line): Avarol derivatives effectively inhibit TNF-α-induced NF-κB activation in HaCaT cells.[8][11] Certain derivatives also inhibit keratinocyte cell growth and reduce the expression of TNF-α, IL-8, and COX-2 at both the mRNA and protein levels.[10]

-

Human Leukocytes: In activated human neutrophils and monocytes, Avarol and its thiosalicylate derivative (TA) reduce the production of leukotriene B4 (LTB4), prostaglandin E2 (PGE2), and TNF-α in a concentration-dependent manner.[2][8]

In Vivo Animal Models

-

TPA-Induced Mouse Epidermal Hyperplasia: This model mimics key features of psoriasis, including inflammation and keratinocyte hyperproliferation. Topical administration of Avarol (0.6-1.2 µmol/site) and its derivative TA significantly reduced ear edema, leukocyte infiltration (measured by myeloperoxidase activity), and levels of IL-1β, IL-2, TNF-α, and eicosanoids in the skin.[8][11] Histopathological analysis confirmed the inhibition of epidermal hyperplasia.[11]

-

Zymosan-Induced Mouse Air Pouch: This model assesses acute local inflammation. Oral and local administration of Avarol and TA produced a dose-dependent reduction of TNF-α, IL-1β, PGE2, and LTB4 in the pouch exudate.[8][11]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies, providing metrics for the potency of Avarol and its related compounds.

Table 1: Summary of In Vitro Efficacy Data

| Compound | Target / Assay | Cell System / Line | Metric | Value | Reference |

|---|---|---|---|---|---|

| Avarol | TNF-α Generation | Stimulated Human Monocytes | IC₅₀ | 1 µM | [11] |

| Avarol | LTB₄ Release | A23187-Stimulated Rat Leukocytes | IC₅₀ | 0.6 µM | [7] |

| Avarol | TXB₂ Release | A23187-Stimulated Rat Leukocytes | IC₅₀ | 1.4 µM | [7] |

| Avarol | Superoxide Generation | Stimulated Rat Leukocytes | IC₅₀ | < 1 µM | [7] |

| Avarol-3'-thiosalicylate | NF-κB DNA-Binding | HaCaT Keratinocytes | - | Inhibition Shown | [8] |

| Avarol Derivative 13 | TNF-α mRNA Expression | Keratinocytes | - | Dose-dependent downregulation | [10] |

| Avarol Derivative 13 | COX-2 mRNA Expression | Keratinocytes | - | Reduction Shown |[10] |

Table 2: Summary of In Vivo Efficacy Data

| Compound | Animal Model | Parameter Measured | Metric | Value | Reference |

|---|---|---|---|---|---|

| Avarol | Zymosan Air Pouch (Mouse) | TNF-α Generation | ED₅₀ | 9.2 nmol/pouch | [11] |

| Avarol | Carrageenan Paw Edema (Mouse) | Edema Inhibition | ED₅₀ | 9.2 mg/kg (p.o.) | [7] |

| Avarone | Carrageenan Paw Edema (Mouse) | Edema Inhibition | ED₅₀ | 4.6 mg/kg (p.o.) | [7] |

| Avarol | TPA Ear Edema (Mouse) | Edema Inhibition | ED₅₀ | 97 µ g/ear | [7] |

| Avarone | TPA Ear Edema (Mouse) | Edema Inhibition | ED₅₀ | 397 µ g/ear | [7] |

| D. avara Extract | Imiquimod-Induced Psoriasis (Mouse) | PASI Score Reduction | - | Significant reduction (600 mg/kg) |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are summarized from the cited literature.[8][11]

In Vitro TNF-α Generation Assay (Human Monocytes)

-

Cell Isolation: Human monocytes are isolated from peripheral blood of healthy donors using density gradient centrifugation followed by purification.

-

Cell Culture: Monocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Treatment: Cells are pre-incubated with various concentrations of Avarol or vehicle control for 1 hour.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell cultures.

-

Measurement: After a defined incubation period (e.g., 18 hours), the supernatant is collected. TNF-α levels are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curve.

NF-κB DNA-Binding Assay (HaCaT Keratinocytes)

-

Cell Culture: Human keratinocyte (HaCaT) cells are grown to near confluence in standard culture conditions.

-

Treatment: Cells are pre-treated with Avarol or its derivatives for 1 hour.

-

Stimulation: The NF-κB pathway is activated by adding TNF-α to the medium for a short duration (e.g., 30 minutes).

-

Nuclear Extraction: Nuclear extracts are prepared from the cells using a nuclear extraction kit. Protein concentration is determined via a Bradford or BCA assay.

-

EMSA: An Electrophoretic Mobility Shift Assay (EMSA) is performed. Nuclear proteins are incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.

-

Analysis: The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis. The gel is dried and exposed to X-ray film. A reduction in the shifted band intensity indicates inhibition of NF-κB DNA-binding.

TPA-Induced Mouse Epidermal Hyperplasia Model

-

Animals: Male CD-1 or similar strain mice are used.

-

Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone is applied topically to the inner and outer surface of one ear.

-

Treatment: Avarol, dissolved in the same vehicle, is co-applied with TPA or applied shortly before/after. The contralateral ear receives the vehicle alone as a control.

-

Edema Measurement: Ear swelling is quantified at various time points (e.g., 6-24 hours) by measuring the thickness with a digital caliper or by weighing a standard-sized punch biopsy of the ear.

-

Biochemical Analysis: At the end of the experiment, mice are euthanized, and ear biopsies are collected. Tissues are homogenized to measure:

-

Myeloperoxidase (MPO) activity: A colorimetric assay to quantify neutrophil infiltration.

-

Cytokine levels (TNF-α, IL-1β, etc.): Measured by ELISA.

-

Eicosanoid levels (PGE₂, LTB₄): Measured by specific enzyme immunoassays.

-

-

Histology: Ear tissue is fixed in formalin, sectioned, and stained with hematoxylin and eosin (H&E) to assess epidermal thickness and leukocyte infiltration.

Conclusion and Future Directions

Avarol, a natural product from the marine sponge Dysidea avara, demonstrates significant anti-inflammatory and antipsoriatic activity through well-defined molecular mechanisms. Its ability to concurrently inhibit the NF-κB and arachidonic acid pathways provides a multi-pronged attack on the inflammatory processes that drive psoriasis. Preclinical data from both in vitro and in vivo models strongly support its therapeutic potential, showing a marked reduction in key inflammatory mediators, leukocyte infiltration, and epidermal hyperplasia.

For drug development professionals, Avarol and its optimized derivatives represent a promising chemical scaffold for a new class of topical or systemic antipsoriatic agents. Future research should focus on:

-

Pharmacokinetic and Safety Profiling: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and toxicology profiles of lead compounds.

-

Mechanism of Action Refinement: Further investigation into the precise molecular targets within the NF-κB pathway (e.g., specific IKK subunits) could enable further optimization.

-

Clinical Trials: Ultimately, the efficacy and safety of Avarol-based therapies must be validated in well-controlled clinical trials in patients with plaque psoriasis. The robust preclinical data provide a strong rationale for advancing these compounds into human studies.

References

- 1. medscape.com [medscape.com]

- 2. Antipsoriatic effects of avarol-3′-thiosalicylate are mediated by inhibition of TNF-α generation and NF-κB activation in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways and targets of natural products in psoriasis treatment [explorationpub.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytokines in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tinnitusjournal.com [tinnitusjournal.com]

- 7. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antipsoriatic effects of avarol-3'-thiosalicylate are mediated by inhibition of TNF-alpha generation and NF-kappaB activation in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of avarol derivatives as potential antipsoriatic drugs using an in vitro model for keratinocyte growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chemical profiling and anti-psoriatic activity of marine sponge (Dysidea avara) in induced imiquimod-psoriasis-skin model - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Avarol F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract